molecular formula C36H40N2 B14779162 2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline

2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline

Cat. No.: B14779162
M. Wt: 500.7 g/mol
InChI Key: WNKPMONQLJITLS-UHFFFAOYSA-N
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Description

2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline is a complex organic compound known for its unique structural and chemical properties. It belongs to the class of phenanthroline derivatives, which are widely studied for their applications in coordination chemistry, photochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the reaction of 1,10-phenanthroline with 2,4,6-triethylphenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthroline-quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline involves its ability to coordinate with metal ions and interact with biological molecules like DNA. The phenanthroline moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction is facilitated by the planar structure of the phenanthroline ring system.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A simpler analog without the triethylphenyl groups.

    2,9-Dimethyl-1,10-phenanthroline: Similar structure but with methyl groups instead of triethylphenyl groups.

    2,9-Diphenyl-1,10-phenanthroline: Contains phenyl groups instead of triethylphenyl groups.

Uniqueness

2,9-Bis(2,4,6-triethylphenyl)-1,10-phenanthroline is unique due to the presence of bulky triethylphenyl groups, which provide steric hindrance and enhance the stability of its metal complexes. This makes it particularly useful in applications requiring robust and stable coordination compounds .

Properties

Molecular Formula

C36H40N2

Molecular Weight

500.7 g/mol

IUPAC Name

2,9-bis(2,4,6-triethylphenyl)-1,10-phenanthroline

InChI

InChI=1S/C36H40N2/c1-7-23-19-25(9-3)33(26(10-4)20-23)31-17-15-29-13-14-30-16-18-32(38-36(30)35(29)37-31)34-27(11-5)21-24(8-2)22-28(34)12-6/h13-22H,7-12H2,1-6H3

InChI Key

WNKPMONQLJITLS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=C(C=C5CC)CC)CC)C=C2)CC

Origin of Product

United States

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